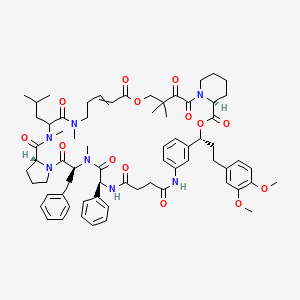
Arixtra
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arixtra, known scientifically as fondaparinux sodium, is a synthetic anticoagulant. It is based on the pentasaccharide sequence that constitutes the minimal antithrombin binding region of heparin. Fondaparinux sodium is an indirect inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. Unlike heparin, it does not inhibit thrombin, making it a unique and valuable anticoagulant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fondaparinux sodium is synthesized through a complex multi-step chemical process. The synthesis involves the construction of a pentasaccharide sequence, which is then modified to enhance its anticoagulant properties. The process includes glycosylation reactions, protection and deprotection steps, and sulfation reactions to introduce sulfate groups at specific positions .
Industrial Production Methods
Industrial production of fondaparinux sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the structural integrity of the pentasaccharide and to achieve the desired anticoagulant activity. The final product is formulated as a sterile solution for subcutaneous injection .
Análisis De Reacciones Químicas
Types of Reactions
Fondaparinux sodium undergoes various chemical reactions, including:
Oxidation: Introduction of sulfate groups.
Reduction: Not commonly involved in its synthesis.
Substitution: Glycosylation and sulfation reactions are key steps.
Common Reagents and Conditions
Glycosylation: Utilizes glycosyl donors and acceptors under acidic or basic conditions.
Sulfation: Employs sulfur trioxide-pyridine complex or other sulfating agents.
Protection/Deprotection: Uses protecting groups like acetyl or benzyl, which are later removed under specific conditions
Major Products Formed
The major product formed is the pentasaccharide sequence with specific sulfation patterns, which is then converted to fondaparinux sodium. The final product is a highly sulfated pentasaccharide with potent anticoagulant activity .
Aplicaciones Científicas De Investigación
Fondaparinux sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosaminoglycan interactions and anticoagulant mechanisms.
Biology: Investigated for its role in modulating biological pathways involving factor Xa and antithrombin.
Medicine: Extensively used in clinical settings for the prevention and treatment of venous thromboembolism, deep vein thrombosis, and pulmonary embolism .
Industry: Employed in the development of anticoagulant therapies and as a reference standard in analytical methods
Mecanismo De Acción
Fondaparinux sodium exerts its anticoagulant effect by selectively binding to antithrombin III. This binding potentiates the inhibition of factor Xa by approximately 300 times. By inhibiting factor Xa, fondaparinux sodium prevents the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade and preventing clot formation .
Comparación Con Compuestos Similares
Similar Compounds
Enoxaparin: A low molecular weight heparin with both anti-factor Xa and anti-thrombin activity.
Unfractionated Heparin: A mixture of glycosaminoglycans with broad anticoagulant activity.
Rivaroxaban: An oral direct factor Xa inhibitor.
Uniqueness of Fondaparinux Sodium
Fondaparinux sodium is unique due to its:
Selective Inhibition: Specifically inhibits factor Xa without affecting thrombin.
Synthetic Origin: Fully synthetic, reducing the risk of contamination associated with animal-derived heparins.
Predictable Pharmacokinetics: Exhibits consistent and predictable anticoagulant effects, making it easier to manage in clinical settings
Fondaparinux sodium stands out for its specificity, safety profile, and synthetic nature, making it a valuable anticoagulant in both research and clinical practice.
Propiedades
Fórmula molecular |
C31H45N3Na10O49S8+2 |
|---|---|
Peso molecular |
1730.1 g/mol |
Nombre IUPAC |
decasodium;[(2R,3R,4S,5S,6R)-6-carboxy-5-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfonatoamino)-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-8/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 |
Clave InChI |
XEKSTYNIJLDDAZ-JASSWCPGSA-F |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aS,10bS)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-phenyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B10828710.png)


![[(3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]-cyclohexylmethanone](/img/structure/B10828723.png)

![(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one](/img/structure/B10828757.png)

![1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828784.png)




